molecular formula C14H23NO3 B271584 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol

5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol

Cat. No. B271584
M. Wt: 253.34 g/mol
InChI Key: SSKNWXFAEVHOSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol, also known as Dimebon, is a small molecule drug that has been investigated for its potential therapeutic effects on various neurodegenerative diseases. Dimebon was originally developed as an antihistamine in Russia in the 1980s, but its potential for treating neurodegenerative diseases was discovered later.

Mechanism of Action

The exact mechanism of action of 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol is not fully understood, but it is believed to involve multiple pathways. 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has been shown to inhibit the formation of amyloid-beta plaques, reduce oxidative stress, and modulate neurotransmitter systems. 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has also been shown to enhance mitochondrial function and promote the growth of new neurons.
Biochemical and Physiological Effects
5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has been shown to have various biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has been shown to reduce amyloid-beta deposition, inhibit tau hyperphosphorylation, and reduce oxidative stress. 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has also been shown to enhance mitochondrial function and promote the growth of new neurons. In clinical trials, 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has been shown to improve cognitive function and reduce behavioral symptoms in patients with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the research on 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol. One direction is to investigate its potential therapeutic effects on other neurodegenerative diseases such as Huntington's disease and Parkinson's disease. Another direction is to investigate the long-term effects of 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol treatment and its potential for disease modification. Additionally, further research is needed to fully understand the mechanism of action of 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol involves the reaction of 3,4-dimethoxybenzaldehyde with 1-aminopentan-2-ol in the presence of a reducing agent. The reaction results in the formation of 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol, which is then purified and isolated using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has been extensively studied for its potential therapeutic effects on various neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has been shown to improve cognitive function, reduce amyloid-beta deposition, and protect against neuronal death. In clinical trials, 5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol has shown promising results in improving cognitive function and reducing behavioral symptoms in patients with Alzheimer's disease.

properties

Product Name

5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

5-[(3,4-dimethoxyphenyl)methylamino]pentan-1-ol

InChI

InChI=1S/C14H23NO3/c1-17-13-7-6-12(10-14(13)18-2)11-15-8-4-3-5-9-16/h6-7,10,15-16H,3-5,8-9,11H2,1-2H3

InChI Key

SSKNWXFAEVHOSD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CNCCCCCO)OC

Canonical SMILES

COC1=C(C=C(C=C1)CNCCCCCO)OC

Origin of Product

United States

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